Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate
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Overview
Description
Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate ester group (-COOCH3) attached to the piperidine ring, along with a tert-butoxycarbonyl (Boc) protecting group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-hydroxypiperidine as the starting material.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N).
Esterification: The carboxylic acid group is then esterified using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) .
Reduction: The compound can undergo reduction reactions, for example, reducing the carboxylate ester group to an alcohol using lithium aluminium hydride (LiAlH4) .
Substitution: The Boc group can be removed using acids like trifluoroacetic acid (TFA) , allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, 0°C to room temperature.
Substitution: TFA, DCM, room temperature.
Major Products Formed:
Oxidation: 3-hydroxypiperidine-2-one.
Reduction: 3-hydroxypiperidine-2-ol.
Substitution: Deprotection yields 3-hydroxypiperidine.
Scientific Research Applications
Chemistry: Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block in organic synthesis.
Biology: . Piperidine derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases. The presence of the hydroxyl group and the Boc-protected amine can be leveraged to design drugs with specific pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected in vivo to release the active amine, which can then interact with biological targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-Boc-3-piperidinol: Similar structure but lacks the carboxylate ester group.
3-Hydroxypiperidine-2-carboxylic acid: Similar but without the Boc protection.
Uniqueness: Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate is unique due to its combination of the hydroxyl group, carboxylate ester group, and Boc protection, which allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-hydroxypiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVRGCAXJUTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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